

In Vitro Characterization of Oxymorphone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Oxymorphone hydrochloride*

Cat. No.: *B1231326*

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This technical guide provides an in-depth overview of the in vitro characterization of **oxymorphone hydrochloride**, a potent semi-synthetic opioid analgesic. The information compiled herein is intended to support research, development, and quality control activities by providing key physicochemical data, receptor binding affinities, and detailed experimental protocols for assessing its functional activity.

Physicochemical Properties

Oxymorphone hydrochloride is a white or slightly off-white, odorless crystalline powder.^[1] Its fundamental physicochemical properties are crucial for formulation development, analytical method design, and understanding its pharmacokinetic profile.

| Property | Value | Reference |
|---|---|-----------|
| Chemical Name | 4,5 α -epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | [2] |
| Molecular Formula | C ₁₇ H ₁₉ NO ₄ • HCl | [1] |
| Molecular Weight | 337.80 g/mol | [1][2] |
| Solubility | Freely soluble in water, sparingly soluble in alcohol and ether. | [2] |
| pKa ₁ | 8.17 (at 37°C) | [2] |
| pKa ₂ | 9.54 (at 37°C) | [2] |
| Octanol/Water Partition Coefficient (log P) | 0.98 (at 37°C and pH 7.4) | [2] |

Opioid Receptor Binding Affinity

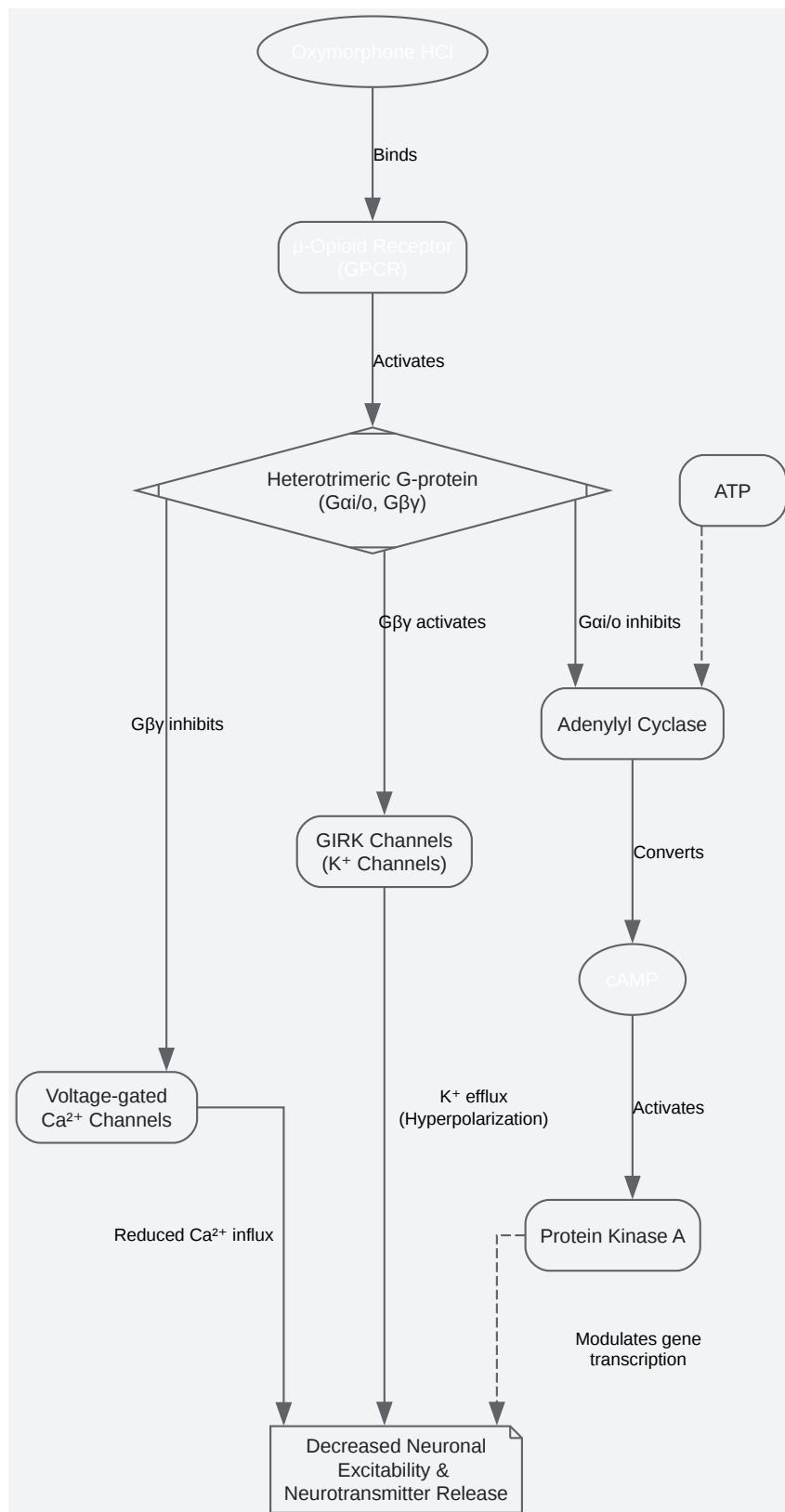
Oxymorphone primarily exerts its analgesic effects through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Its binding affinity for the different opioid receptor subtypes (μ , δ , and κ) dictates its pharmacological profile.

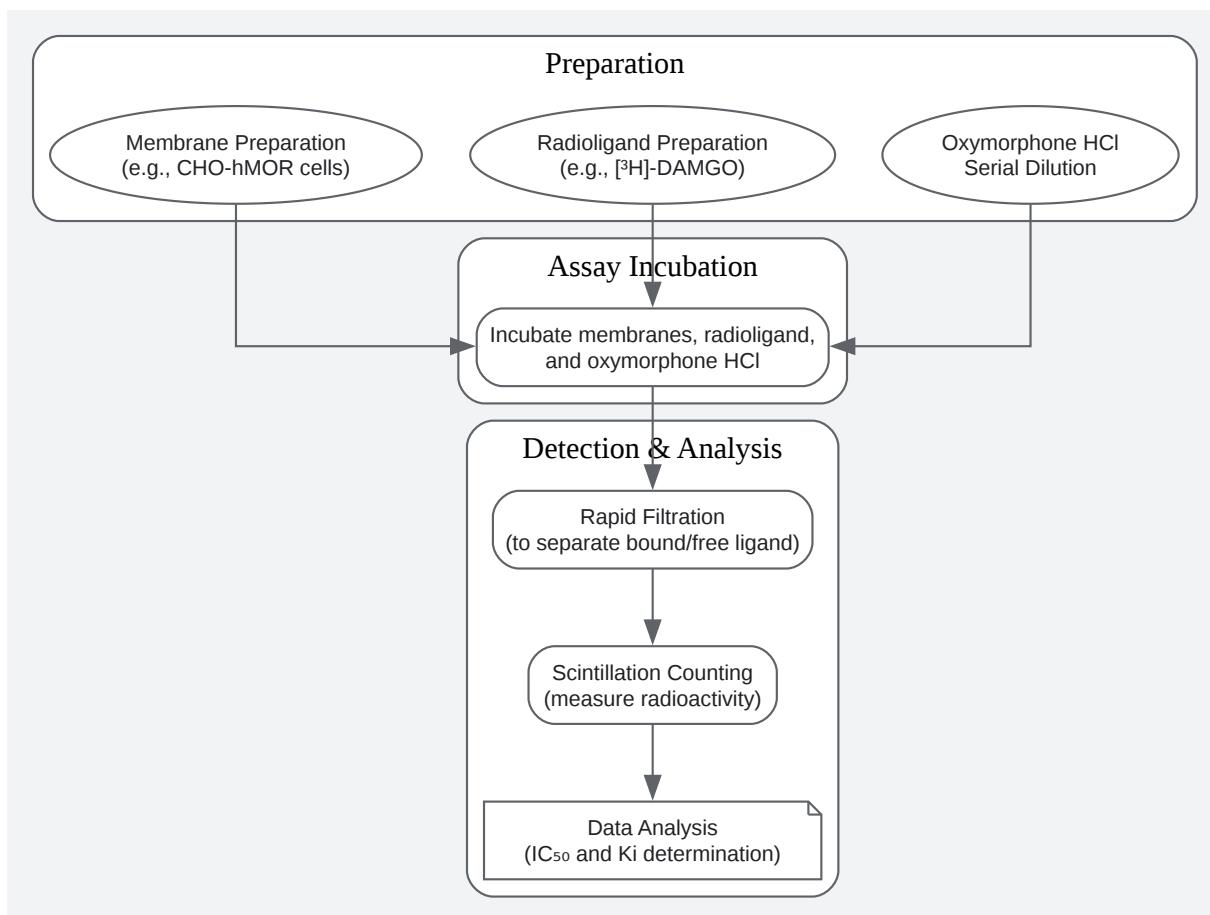
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---------------------------------|---------------------------|-----------|
| μ -Opioid Receptor (MOR) | 0.78 | [4] |
| δ -Opioid Receptor (DOR) | 50 | [4] |
| κ -Opioid Receptor (KOR) | 137 | [4] |

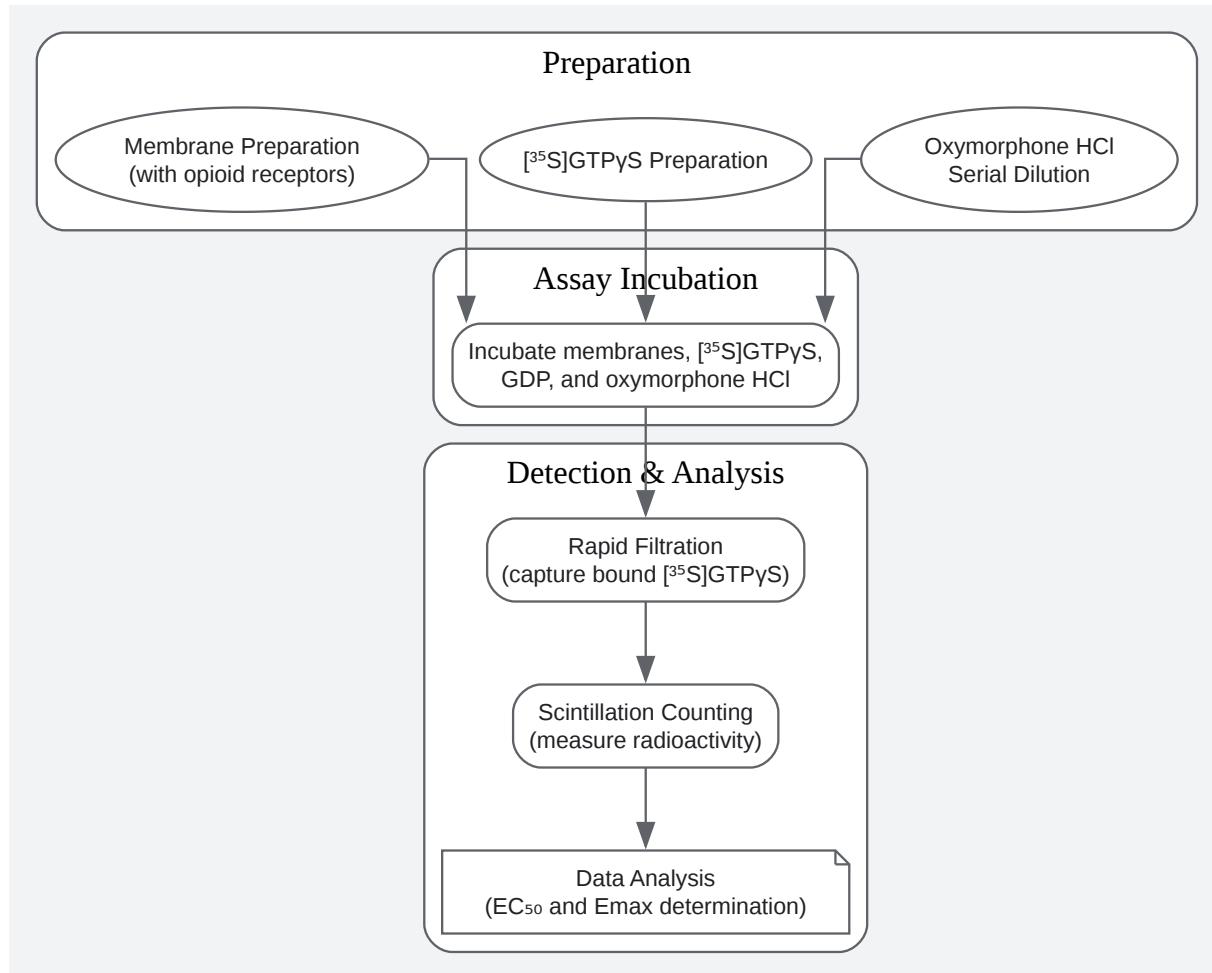
These data indicate that oxymorphone is a potent and selective agonist at the μ -opioid receptor.

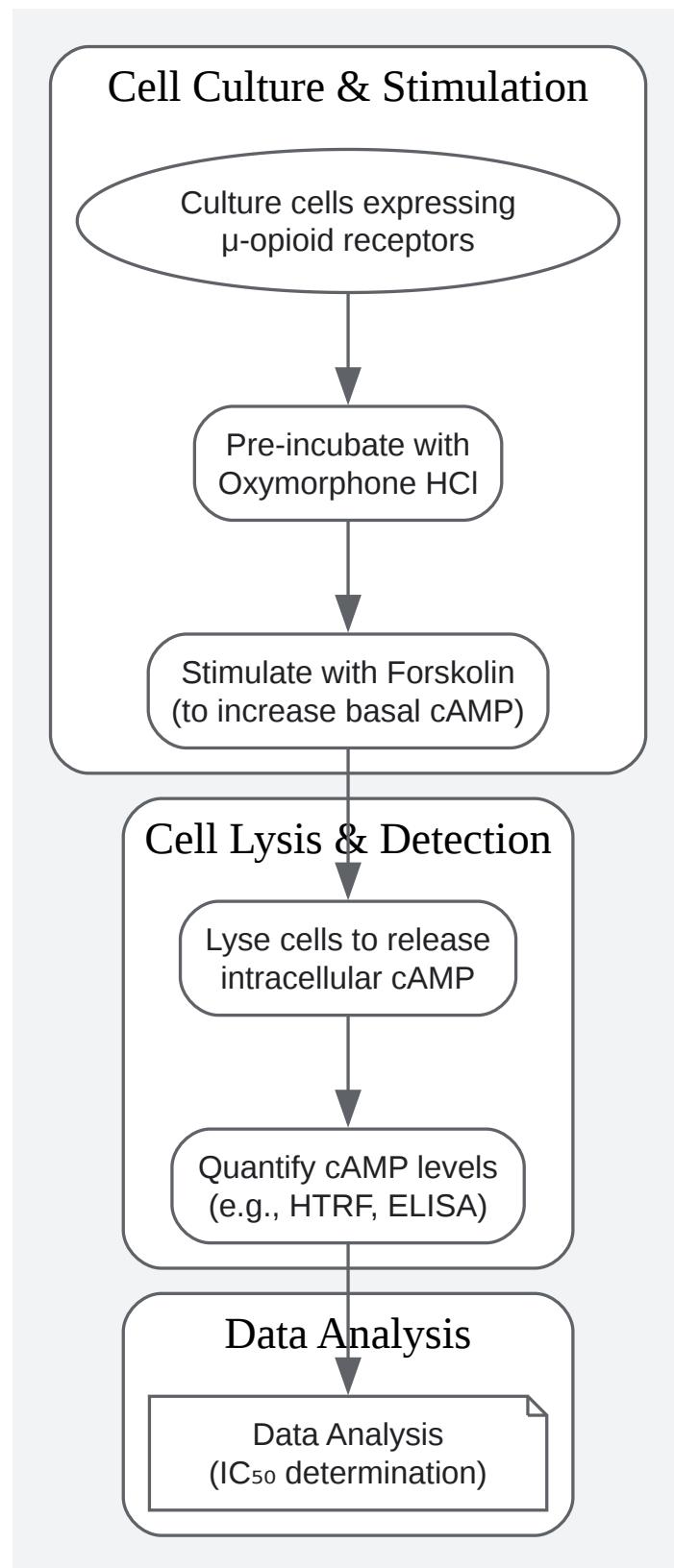
Mu-Opioid Receptor Signaling Pathway

Upon binding to the μ -opioid receptor, oxymorphone initiates a cascade of intracellular events characteristic of G α i/o-coupled GPCRs. This signaling pathway ultimately leads to the modulation of neuronal excitability and the analgesic response.







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